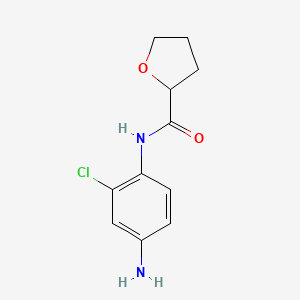

N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide is a versatile chemical compound known for its unique properties and diverse applications in scientific research. This compound is particularly valuable in fields such as pharmaceuticals, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide typically involves the reaction of 4-amino-2-chlorobenzoyl chloride with oxolane-2-carboxylic acid in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to consistent product quality and efficient production rates.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium carbonate in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide is widely used in scientific research due to its unique properties:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity and alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

- N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide shares similarities with other phenyl-substituted oxolane carboxamides, such as N-(4-amino-2-bromophenyl)oxolane-2-carboxamide and N-(4-amino-2-fluorophenyl)oxolane-2-carboxamide.

Uniqueness

- The presence of the chlorine atom in this compound imparts unique electronic and steric properties, making it distinct from its analogs. These properties influence its reactivity and interaction with biological targets, leading to specific applications in research and industry.

Biological Activity

N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological profiles, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H12ClN2O2. Its structure features an oxolane ring, which contributes to its biological activity. The presence of the amino and chlorophenyl groups enhances its interaction with biological targets.

1. Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound derivatives against human adenovirus (HAdV). For instance, certain analogues demonstrated sub-micromolar potency with IC50 values as low as 0.27 μM while maintaining high selectivity indexes (SI > 100), indicating their potential as therapeutic agents for viral infections .

2. Anticancer Properties

The compound has shown promising anticancer activity across various cancer cell lines. In vitro studies indicated that it effectively inhibits cell proliferation and induces apoptosis in cancer cells. For example, compounds derived from this scaffold exhibited growth inhibition values ranging from 0.49 to 48.0 μM against a panel of human cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancers .

Table 1: Anticancer Activity of this compound Derivatives

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.49 | Induction of apoptosis via caspase activation |

| PC-3 | 1.75 | Inhibition of NF-κB activity |

| A549 | 0.20 | Disruption of FAK/Paxillin pathway |

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Apoptosis Induction : The compound promotes phosphatidylserine flipping and cytochrome c release from mitochondria, leading to caspase activation .

- Inhibition of Viral Replication : Preliminary mechanistic studies suggest that it may target the HAdV DNA replication process, thereby inhibiting viral lifecycle progression .

Case Study 1: Antiviral Efficacy

In a study assessing the antiviral efficacy against HAdV, derivatives of this compound were evaluated for their cytotoxicity and antiviral potency. Compound 15 was particularly noted for its low cytotoxicity (CC50 = 156.8 μM) and improved anti-HAdV activity, supporting its potential for further development in clinical settings .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of this compound in various human cancer cell lines. The results indicated that certain derivatives significantly inhibited tumor cell proliferation and induced apoptosis through mitochondrial pathways, showcasing their therapeutic potential in oncology .

Properties

IUPAC Name |

N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O2/c12-8-6-7(13)3-4-9(8)14-11(15)10-2-1-5-16-10/h3-4,6,10H,1-2,5,13H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYJNPCULYBHFIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)NC2=C(C=C(C=C2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.